N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Historical Context and Development of Piperidine-Based Sulfonamide Derivatives
The structural lineage of piperidine-sulfonamide hybrids traces to two pivotal discoveries: the 1932 identification of sulfanilamide’s antibacterial properties and the mid-20th century recognition of piperidine’s conformational adaptability in CNS therapeutics. Early sulfonamide drugs demonstrated the critical role of the sulfonyl (–SO~2~) group in enzyme inhibition through isosteric replacement strategies, while piperidine’s six-membered ring provided spatial organization for receptor binding.
The convergence of these motifs accelerated in the 2010s with compounds like WO2011073269A1’s piperidine aryl sulfonamide potassium channel modulators, which established design principles for balancing lipophilicity and target engagement. Contemporary derivatives, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, exemplify the strategic incorporation of fluorinated aryl groups and carboxamide linkers to enhance isoform selectivity – a framework directly informing the subject compound’s architecture.
Classification within Medicinal Chemistry Framework
This compound occupies three distinct therapeutic categories through its modular design:
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-21(10-11-22(17)25)34(31,32)28-14-4-3-5-19(28)12-13-26-23(29)24(30)27-16-18-6-8-20(33-2)9-7-18/h6-11,15,19H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGVDMOOSHILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorinated aromatic group, and coupling with the oxalamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antibacterial properties. N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide may exhibit similar effects, potentially acting against various bacterial strains. Research into its mechanism of action could reveal new pathways for antibiotic development.
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties, particularly in targeting specific enzymes or receptors involved in tumor growth. Studies suggest that modifications to the sulfonamide structure can enhance its efficacy against cancer cells.
Central Nervous System Disorders
Research indicates that sulfonamide derivatives may also play a role in treating central nervous system disorders, including Alzheimer's disease and other cognitive impairments. The interaction of this compound with neurotransmitter receptors could provide insights into its therapeutic potential in neuropharmacology.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes linked to metabolic disorders, including those associated with obesity and type 2 diabetes. This could lead to the development of novel treatments targeting metabolic syndrome.
Case Study 1: Antibacterial Evaluation
In vitro studies have shown that related sulfonamide compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Future research should focus on testing this compound against these strains to evaluate its potential as an antibiotic.
Case Study 2: Anticancer Activity
A series of experiments conducted on similar compounds demonstrated their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. Further studies on this compound could elucidate its mechanism of action and effectiveness against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional similarities/differences between the target compound and analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Flexibility: The target compound and –7 derivatives utilize a piperidine core, whereas employs a piperazine ring.
Substituent Effects: Sulfonamide vs. Amide: The 4-fluoro-3-methylbenzenesulfonyl group in the target compound may enhance solubility or metabolic stability compared to amide-based analogs like 4-Methoxybutyrylfentanyl . Aromatic Substituents: The 4-methoxyphenyl group is shared with and compounds. Methoxy groups are known to influence pharmacokinetics (e.g., CYP450 interactions) and receptor affinity .
Synthetic Routes :
- Reductive amination () and coupling reactions () are common methods for piperidine/piperazine derivatives. The target compound’s synthesis likely involves similar steps, such as sulfonylation of piperidine and ethanediamide bridge formation .
Biological Activity :
- While the target compound lacks explicit activity data, structurally related compounds like 4-Methoxybutyrylfentanyl () show opioid activity, suggesting that the piperidine-aryl combination is critical for CNS targeting . Ethanediamide bridges (–6) may modulate selectivity or potency compared to single-amide linkers.
Research Implications and Limitations
- Data Gaps : The absence of biological data for the target compound limits direct pharmacological comparisons. Further studies should evaluate its binding affinity (e.g., for opioid or sigma receptors) and ADMET properties.
- Structural Optimization : Substituting the ethanediamide bridge with alternative linkers (e.g., ’s butanamide) could balance potency and metabolic stability.
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and methoxy-substituted aromatic rings, contributing to its unique biological profile. Its molecular formula is C22H28FNO3S, with a molecular weight of 397.53 g/mol.
The biological activity of this compound primarily results from its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can inhibit enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects.
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, potentially influencing neurological activity.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
1. Anti-inflammatory Effects
A study investigated the compound's effect on COX-2 enzyme inhibition in vitro. Results indicated a significant reduction in prostaglandin E2 production, suggesting potential for treating inflammatory diseases.
2. Anticancer Activity
In another study, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values of 12 µM and 15 µM respectively, indicating promising anticancer properties.
3. Antimicrobial Properties
Research on antimicrobial activity revealed that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Q & A
Q. Key Intermediates :
- Sulfonylated Piperidine : Critical for introducing the sulfonyl group.
- 4-Methoxybenzylamine Derivative : Ensures proper functionalization of the aromatic moiety .
Basic: What purification and characterization methods are optimal for this compound?
Methodological Answer:
- Purification :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate the product .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystalline purity .
- Characterization :
Advanced: How can stereochemical resolution be achieved during synthesis, particularly for chiral centers in the piperidine ring?
Methodological Answer:
- Chiral Resolution :
- Analytical Confirmation :
Advanced: How do substituents (e.g., 4-fluoro-3-methylbenzenesulfonyl vs. 4-methoxybenzyl) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Fluorine Substituents : Introduce electron-withdrawing effects to enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Methoxy Groups : Improve solubility via polar interactions while maintaining aromatic π-π stacking .
- Experimental Design :
- Analog Synthesis : Prepare derivatives with modified sulfonyl or benzyl groups.
- Biological Assays : Test analogs in enzyme inhibition (e.g., IC50 measurements) or cellular models (e.g., apoptosis assays) .
Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC50 values)?
Methodological Answer:
- Root-Cause Analysis :
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) that may alter compound solubility .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., desulfonylated derivatives) that may interfere with activity .
- Standardization :
- Dose-Response Curves : Validate results across multiple replicates and cell lines.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Advanced: What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase or GPCR targets .
- Force Field Optimization : Apply AMBER or CHARMM parameters for sulfonamide and amide linkages .
- Dynamic Simulations :
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (e.g., RMSD < 2 Å) .
- Validation :
- Mutagenesis Studies : Correlate in silico predictions with experimental Kd values for mutant vs. wild-type receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
